molecular formula C12H14Cl2N2O4 B1182268 H-ARG-ARG-TRP-CYS-TYR-ARG-LYS-CYS-TYR-LYS-GLY-TYR-CYS-TYR-ARG-LYS-CYS-ARG-NH2 CAS No. 147658-54-6

H-ARG-ARG-TRP-CYS-TYR-ARG-LYS-CYS-TYR-LYS-GLY-TYR-CYS-TYR-ARG-LYS-CYS-ARG-NH2

Cat. No. B1182268
CAS RN: 147658-54-6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-ARG-ARG-TRP-CYS-TYR-ARG-LYS-CYS-TYR-LYS-GLY-TYR-CYS-TYR-ARG-LYS-CYS-ARG-NH2, also known as Thymosin β4, is a naturally occurring peptide that is found in all mammalian tissues. It is a 43-amino acid peptide that has been extensively studied for its role in wound healing, tissue repair, and angiogenesis.

Mechanism of Action

H-ARG-ARG-TRP-CYS-TYR-ARG-LYS-CYS-TYR-LYS-GLY-TYR-CYS-TYR-ARG-LYS-CYS-ARG-NH2 β4 exerts its effects through binding to actin, a protein involved in cell motility and structure. By binding to actin, H-ARG-ARG-TRP-CYS-TYR-ARG-LYS-CYS-TYR-LYS-GLY-TYR-CYS-TYR-ARG-LYS-CYS-ARG-NH2 β4 promotes the polymerization of actin filaments, which is necessary for cell migration and tissue repair. H-ARG-ARG-TRP-CYS-TYR-ARG-LYS-CYS-TYR-LYS-GLY-TYR-CYS-TYR-ARG-LYS-CYS-ARG-NH2 β4 also binds to other proteins involved in cell signaling, such as G-actin, which regulates the activity of transcription factors involved in gene expression.
Biochemical and Physiological Effects
H-ARG-ARG-TRP-CYS-TYR-ARG-LYS-CYS-TYR-LYS-GLY-TYR-CYS-TYR-ARG-LYS-CYS-ARG-NH2 β4 has been shown to promote angiogenesis, cell migration, and tissue repair in various animal models. It has also been shown to have anti-inflammatory effects and to promote the survival of neurons in vitro. H-ARG-ARG-TRP-CYS-TYR-ARG-LYS-CYS-TYR-LYS-GLY-TYR-CYS-TYR-ARG-LYS-CYS-ARG-NH2 β4 has been studied for its potential use in the treatment of various conditions, including myocardial infarction, stroke, and spinal cord injury.

Advantages and Limitations for Lab Experiments

One advantage of using H-ARG-ARG-TRP-CYS-TYR-ARG-LYS-CYS-TYR-LYS-GLY-TYR-CYS-TYR-ARG-LYS-CYS-ARG-NH2 β4 in lab experiments is its ability to promote cell migration and tissue repair, which can be useful in studying wound healing and tissue regeneration. However, H-ARG-ARG-TRP-CYS-TYR-ARG-LYS-CYS-TYR-LYS-GLY-TYR-CYS-TYR-ARG-LYS-CYS-ARG-NH2 β4 is a relatively expensive peptide, and its effects can be difficult to quantify, which can make it challenging to use in some experiments.

Future Directions

For H-ARG-ARG-TRP-CYS-TYR-ARG-LYS-CYS-TYR-LYS-GLY-TYR-CYS-TYR-ARG-LYS-CYS-ARG-NH2 β4 research include studying its potential use in the treatment of various conditions, such as spinal cord injury and stroke. Other areas of research include investigating the mechanisms underlying H-ARG-ARG-TRP-CYS-TYR-ARG-LYS-CYS-TYR-LYS-GLY-TYR-CYS-TYR-ARG-LYS-CYS-ARG-NH2 β4's effects on cell migration and tissue repair, as well as developing more efficient synthesis methods for the peptide. Additionally, the potential use of H-ARG-ARG-TRP-CYS-TYR-ARG-LYS-CYS-TYR-LYS-GLY-TYR-CYS-TYR-ARG-LYS-CYS-ARG-NH2 β4 in tissue engineering and regenerative medicine is an area of active research.

Synthesis Methods

H-ARG-ARG-TRP-CYS-TYR-ARG-LYS-CYS-TYR-LYS-GLY-TYR-CYS-TYR-ARG-LYS-CYS-ARG-NH2 β4 can be synthesized using solid-phase peptide synthesis (SPPS) or recombinant DNA technology. SPPS involves the stepwise addition of amino acids to a growing peptide chain, while recombinant DNA technology involves the insertion of a gene encoding H-ARG-ARG-TRP-CYS-TYR-ARG-LYS-CYS-TYR-LYS-GLY-TYR-CYS-TYR-ARG-LYS-CYS-ARG-NH2 β4 into a host organism, such as E. coli, which then produces the peptide.

Scientific Research Applications

H-ARG-ARG-TRP-CYS-TYR-ARG-LYS-CYS-TYR-LYS-GLY-TYR-CYS-TYR-ARG-LYS-CYS-ARG-NH2 β4 has been extensively studied for its role in wound healing and tissue repair. It has been shown to promote angiogenesis, which is the formation of new blood vessels, and to stimulate the migration of cells involved in tissue repair, such as fibroblasts and endothelial cells. H-ARG-ARG-TRP-CYS-TYR-ARG-LYS-CYS-TYR-LYS-GLY-TYR-CYS-TYR-ARG-LYS-CYS-ARG-NH2 β4 has also been studied for its potential neuroprotective effects and its ability to promote hair growth.

properties

CAS RN

147658-54-6

Product Name

H-ARG-ARG-TRP-CYS-TYR-ARG-LYS-CYS-TYR-LYS-GLY-TYR-CYS-TYR-ARG-LYS-CYS-ARG-NH2

Molecular Formula

C12H14Cl2N2O4

Molecular Weight

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.